3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
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Overview
Description
3,4-dichloro-N-(2-pyridinylmethylideneamino)benzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Photoelectron Spectroscopy and Luminescent Properties
Research has demonstrated the use of related pyridin-2-ylmethyl benzamide compounds in the field of photoelectron spectroscopy and luminescence. Compounds similar to 3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide have been found to exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in certain conditions. These properties are dependent on the polarity of solvents and show mechanochromic properties with multi-stimuli response, which is useful in photoelectron spectroscopy and materials science (Srivastava et al., 2017).
Crystal Structure Analysis
In crystallography, related N-(pyridin-2-ylmethyl)benzamide derivatives are used to study crystal structures. For instance, research has explored the crystal structure and Hirshfeld surface analysis of such compounds, which are essential in understanding molecular interactions and designing new materials (Artheswari et al., 2019).
Synthesis and Characterization of Novel Compounds
Compounds related to 3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide are synthesized for their potential applications in various fields. For example, research on the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes has been conducted. These synthesized products are characterized by IR, NMR spectroscopy, and X-ray single-crystal diffraction, indicating potential applications in medicinal chemistry and materials science (Adhami et al., 2014).
Applications in Medicinal Chemistry
Research on compounds structurally related to 3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide in medicinal chemistry has shown their potential as inhibitors or activators of specific biological pathways. For instance, N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, relevant in the treatment of epilepsy (Amato et al., 2011).
Potential in Quality Control
Compounds with similar structure have been used in quality control through nonaqueous capillary electrophoresis, proving their significance in pharmaceutical analysis (Ye et al., 2012).
properties
Product Name |
3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
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Molecular Formula |
C13H9Cl2N3O |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-5-4-9(7-12(11)15)13(19)18-17-8-10-3-1-2-6-16-10/h1-8H,(H,18,19)/b17-8+ |
InChI Key |
DWKRDOPIHNRCGC-CAOOACKPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl |
solubility |
2.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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